molecular formula C8H18Cl2N2O3 B13579945 (2R)-2-amino-6-acetamidohexanoicaciddihydrochloride

(2R)-2-amino-6-acetamidohexanoicaciddihydrochloride

Cat. No.: B13579945
M. Wt: 261.14 g/mol
InChI Key: DJZSLFLQVHLNPD-XCUBXKJBSA-N
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Description

(2R)-2-amino-6-acetamidohexanoicaciddihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-6-acetamidohexanoicaciddihydrochloride involves several steps, starting with the preparation of the precursor molecules. The reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions. The synthetic route often involves the acylation of hexanoic acid derivatives followed by amination to introduce the amino group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing yield and purity while minimizing the production costs and environmental impact. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-6-acetamidohexanoicaciddihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino or acetamido groups are replaced by other functional groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogens.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2R)-2-amino-6-acetamidohexanoicaciddihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2R)-2-amino-6-acetamidohexanoicaciddihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-Hydroxynorketamine: Known for its antidepressant properties.

    (2R,6R)-2-Amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone hydrochloride: Used in neurological research.

Uniqueness

(2R)-2-amino-6-acetamidohexanoicaciddihydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in research and therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H18Cl2N2O3

Molecular Weight

261.14 g/mol

IUPAC Name

(2R)-6-acetamido-2-aminohexanoic acid;dihydrochloride

InChI

InChI=1S/C8H16N2O3.2ClH/c1-6(11)10-5-3-2-4-7(9)8(12)13;;/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13);2*1H/t7-;;/m1../s1

InChI Key

DJZSLFLQVHLNPD-XCUBXKJBSA-N

Isomeric SMILES

CC(=O)NCCCC[C@H](C(=O)O)N.Cl.Cl

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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